molecular formula C11H15N3S B3190123 Diazenecarbothioamide, N,N-diethyl-2-phenyl- CAS No. 39484-81-6

Diazenecarbothioamide, N,N-diethyl-2-phenyl-

Cat. No. B3190123
CAS RN: 39484-81-6
M. Wt: 221.32 g/mol
InChI Key: SLEYLBZGHSENFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazenecarbothioamide, N,N-diethyl-2-phenyl- is a chemical compound with the molecular formula C₁₁H₁₅N₃S . It is also known by the alternate name 3,3-Diethyl-1-(phenylimino)thiourea . This compound falls within the class of thioureas , which are derivatives of urea containing a sulfur atom in place of an oxygen atom. The phenyl group attached to the nitrogen atom adds aromatic character to the molecule.



Synthesis Analysis

The synthetic preparation of Diazenecarbothioamide involves the reaction of N,N-diethylthiourea with an aryl diazonium salt . The aryl diazonium salt serves as the source of the phenyl group, and the reaction proceeds via diazotization followed by coupling with the thiourea. The overall synthetic pathway is as follows:



  • Diazotization : The aryl amine reacts with nitrous acid (HNO₂) to form the diazonium salt.

  • Coupling Reaction : The diazonium salt reacts with N,N-diethylthiourea to yield Diazenecarbothioamide.



Molecular Structure Analysis

The molecular structure of Diazenecarbothioamide is characterized by the following features:



  • Thiourea Core : The central core consists of a thiourea moiety, where the sulfur atom bridges two nitrogen atoms.

  • Diethyl Groups : Two ethyl (diethyl) groups are attached to the nitrogen atoms.

  • Phenyl Group : The phenyl group is connected to one of the nitrogen atoms.



Chemical Reactions Analysis

Diazenecarbothioamide participates in various chemical reactions, including:



  • Hydrolysis : Under acidic or basic conditions, the thiourea linkage can undergo hydrolysis, leading to the cleavage of the C-N bond.

  • Oxidation : The sulfur atom in the thiourea group can be oxidized to form a sulfoxide or sulfone.

  • Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.

  • Solubility : Solubility characteristics depend on the solvent system.

  • Color : The compound may exhibit color due to the presence of the phenyl group.

  • Stability : Stability under various conditions (light, temperature, etc.) should be investigated.


Safety And Hazards


  • Toxicity : As with most thioureas, Diazenecarbothioamide may have toxic effects. Proper handling and protective measures are essential.

  • Irritant : Skin and eye irritation potential should be assessed.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Research avenues for Diazenecarbothioamide include:



  • Biological Activity : Investigate potential biological activities (e.g., antimicrobial, anticancer).

  • Coordination Chemistry : Explore its coordination behavior with metal ions.

  • Derivatives : Synthesize and study derivatives for enhanced properties.


properties

IUPAC Name

1,1-diethyl-3-phenyliminothiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14(4-2)11(15)13-12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEYLBZGHSENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)N=NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60783105
Record name (E)-N,N-Diethyl-2-phenyldiazene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazenecarbothioamide, N,N-diethyl-2-phenyl-

CAS RN

39484-81-6
Record name (E)-N,N-Diethyl-2-phenyldiazene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diazenecarbothioamide, N,N-diethyl-2-phenyl-
Reactant of Route 2
Diazenecarbothioamide, N,N-diethyl-2-phenyl-
Reactant of Route 3
Reactant of Route 3
Diazenecarbothioamide, N,N-diethyl-2-phenyl-
Reactant of Route 4
Reactant of Route 4
Diazenecarbothioamide, N,N-diethyl-2-phenyl-
Reactant of Route 5
Diazenecarbothioamide, N,N-diethyl-2-phenyl-
Reactant of Route 6
Diazenecarbothioamide, N,N-diethyl-2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.